4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
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Overview
Description
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a cyano group, a fluoro group, and a benzotriazole moiety, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the condensation of 4-cyano-2-fluorobenzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole moiety is known to interact with metal ions, which can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-2-fluoro-N-(2-methoxyphenyl)benzamide
- 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN5O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H16FN5O2/c1-13-9-20-21(27-28(26-20)15-4-6-16(30-2)7-5-15)11-19(13)25-22(29)17-8-3-14(12-24)10-18(17)23/h3-11H,1-2H3,(H,25,29) |
InChI Key |
GOFJBOUUEAIDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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